3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core, a piperidine ring, and a bromopyridine moiety
Properties
IUPAC Name |
3-[2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c20-14-4-3-9-21-18(14)26-13-7-10-22(11-8-13)17(24)12-23-15-5-1-2-6-16(15)27-19(23)25/h1-6,9,13H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLYDMFFOCCOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Bromopyridine Attachment: The bromopyridine moiety is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with 3-bromopyridine in the presence of a base.
Final Coupling: The final step involves coupling the benzo[d]oxazole core with the piperidine-bromopyridine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds with similar structures have shown significant biological activities, including:
- Antifibrotic properties : Compounds related to this structure have demonstrated effectiveness in reducing fibrosis in various tissues.
- Antitumor activity : Some derivatives have been explored for their potential to inhibit tumor growth through modulation of key signaling pathways.
Applications in Research
The applications of this compound can be categorized into several key areas:
Pharmaceutical Development
This compound serves as a lead structure for developing new drugs targeting various diseases, particularly those involving dysregulated cellular growth and fibrosis.
Chemical Biology
It can be utilized in chemical biology to study the interactions between small molecules and biological systems, aiding in the identification of new therapeutic targets.
Synthetic Organic Chemistry
The synthesis of this compound involves multi-step processes that can be optimized for high yield and purity, making it a valuable intermediate in organic synthesis.
Case Study 1: Antifibrotic Activity
Research has demonstrated that compounds structurally related to this molecule exhibit antifibrotic effects in preclinical models. For instance, a study showed that a similar piperidine derivative significantly reduced collagen deposition in liver fibrosis models, suggesting potential therapeutic applications for liver diseases.
Case Study 2: Antitumor Effects
In vitro studies indicated that derivatives of this compound could inhibit the growth of cancer cell lines by inducing apoptosis through caspase activation pathways. Such findings highlight its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety may facilitate binding to certain receptors, while the benzo[d]oxazole core can interact with other molecular sites, leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(Pyridin-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: Lacks the bromine atom, which may affect its binding affinity and specificity.
3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in 3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one makes it unique compared to its analogs. Bromine can enhance the compound’s reactivity and binding properties, potentially leading to more potent biological effects.
Biological Activity
The compound 3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it includes several functional groups that are significant for its biological interactions. The key structural components are:
- Bromopyridine moiety : Enhances binding interactions with biological targets.
- Piperidine ring : Provides flexibility and potential for interaction with various receptors.
- Benzo[d]oxazole unit : Contributes to the compound's pharmacological profile.
The biological activity of this compound is thought to arise from its ability to interact with specific proteins or enzymes within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other piperidine derivatives that have shown inhibitory effects on poly(ADP-ribose) polymerases (PARPs) .
- Receptor Modulation : The structural features suggest potential interaction with G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction pathways.
- Cell Cycle Regulation : Preliminary studies indicate that related compounds can induce cell cycle arrest, particularly in the S-phase, suggesting a similar potential for this compound .
Anticancer Activity
Research has indicated that compounds similar to 3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds in the same class have demonstrated selective toxicity towards BRCA-deficient cancer cells, indicating potential utility in targeted cancer therapies .
Antimicrobial Properties
The presence of the brominated pyridine structure may enhance the compound's antimicrobial activity. Studies on related alkaloids have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could also possess similar properties .
Anti-inflammatory Effects
Given its structural similarity to known anti-inflammatory agents, there is potential for this compound to exhibit anti-inflammatory activity. The piperidine and oxazole components are often associated with modulation of inflammatory pathways.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the antiproliferative effects of various benzamide derivatives demonstrated that compounds with similar structures to our target compound exhibited IC50 values in the low micromolar range against several solid tumor lines . This suggests that our compound may also have promising anticancer properties.
- Mechanistic Insights : Research on related compounds has indicated that they may induce apoptosis in cancer cells through mitochondrial pathways, which could be a mechanism worth exploring for 3-(2-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one as well.
Comparative Analysis Table
Q & A
Q. What experimental frameworks bridge in vitro findings to in vivo efficacy models?
- Dose-response correlation : Compare IC₅₀ values (in vitro) with plasma concentrations (in vivo). Orthotopic xenografts model disease relevance (e.g., tumor growth inhibition). Pharmacodynamic biomarkers (e.g., phosphorylated kinases in blood/tissue) confirm target modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
